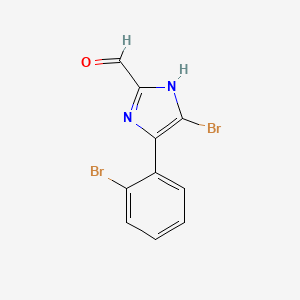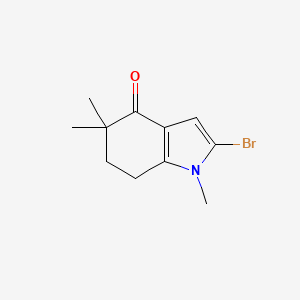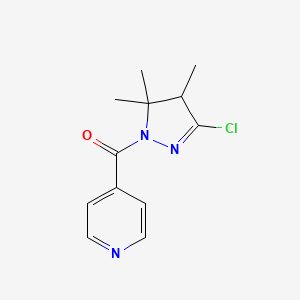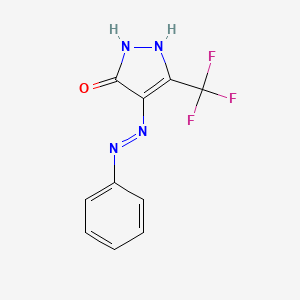
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-phenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-phenylhydrazone is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a trifluoromethyl group at position 3 and a phenylhydrazone group at position 4. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-phenylhydrazone typically involves the following steps:
Formation of Pyrazoline Intermediate: The initial step involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates under mild conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced through various methods, including the use of trifluoromethylating agents.
Formation of Phenylhydrazone: Finally, the phenylhydrazone group is introduced by reacting the pyrazole derivative with phenylhydrazine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-phenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Bromine, hydrogen peroxide, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various alkylating and acylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring .
Aplicaciones Científicas De Investigación
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-phenylhydrazone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-phenylhydrazone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with proteins and other biomolecules, affecting various cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)pyrazole: This compound shares the trifluoromethyl group but lacks the phenylhydrazone group.
4,5-Dihydro-1H-pyrazole Derivatives: These compounds have similar structures but different substituents.
Triazolo[4,3-a]pyrazine Derivatives: These compounds have a similar pyrazole ring structure but with additional fused rings.
Uniqueness
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-phenylhydrazone is unique due to the presence of both the trifluoromethyl and phenylhydrazone groups, which confer distinct chemical and biological properties . This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H7F3N4O |
|---|---|
Peso molecular |
256.18 g/mol |
Nombre IUPAC |
4-phenyldiazenyl-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C10H7F3N4O/c11-10(12,13)8-7(9(18)17-16-8)15-14-6-4-2-1-3-5-6/h1-5H,(H2,16,17,18) |
Clave InChI |
DWXLGAJAZLIUER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(NNC2=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


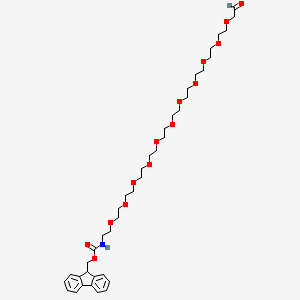
![N-[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B13713913.png)
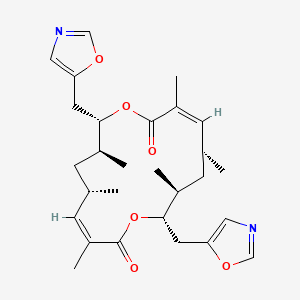

![4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13713955.png)
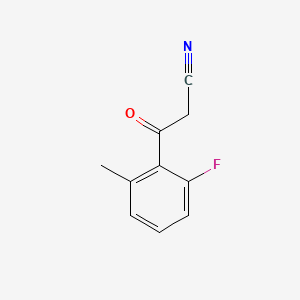


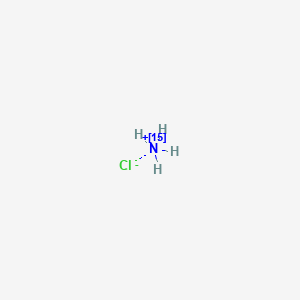
![6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713982.png)
![4'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713984.png)
